molecular formula C16H21ClN2O3 B11158636 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11158636
M. Wt: 324.80 g/mol
InChI Key: ZIXOEMUGQDUONL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, an ethoxypropyl chain, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the Ethoxypropyl Chain: This can be done through an alkylation reaction, where the ethoxypropyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(3-ethoxypropyl)urea: This compound shares structural similarities but differs in the presence of a urea group instead of a pyrrolidine ring.

    1-(4-chlorophenyl)propylamine: Another similar compound with an amine group instead of a carboxamide.

Uniqueness

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H21ClN2O3/c1-2-22-9-3-8-18-16(21)12-10-15(20)19(11-12)14-6-4-13(17)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,18,21)

InChI Key

ZIXOEMUGQDUONL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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